N-Methyl-1-(piperidin-2-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-piperidin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-8-6-7-4-2-3-5-9-7/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOVUZGBXAFMCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50486936 | |
| Record name | N-Methyl-1-(piperidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50486936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27643-19-2 | |
| Record name | N-Methyl-1-(piperidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50486936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Elucidation and Conformational Analysis of N Methyl 1 Piperidin 2 Yl Methanamine and Its Analogues
Spectroscopic Techniques in Structural Characterization
Spectroscopic methods are indispensable for determining the molecular architecture of compounds like N-Methyl-1-(piperidin-2-yl)methanamine. Techniques such as NMR, IR, and Mass Spectrometry each provide unique pieces of the structural puzzle, from the connectivity of atoms to the identification of functional groups and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed stereochemistry of this compound in solution. The analysis of both ¹H and ¹³C NMR spectra allows for the assignment of each atom and provides insight into the preferred conformation of the piperidine (B6355638) ring.
The piperidine ring typically adopts a chair conformation to minimize steric strain. wikipedia.org However, the presence of a substituent at the C2 position introduces the possibility of axial and equatorial conformers, which are in rapid equilibrium. For 2-substituted piperidines, the orientation of the substituent is a critical factor, with computational and experimental studies showing that the energetic balance between conformers can be subtle. nih.gov While alkyl groups generally favor the equatorial position to avoid 1,3-diaxial interactions, electronic effects in N-substituted piperidines can sometimes favor an axial orientation. nih.govrsc.org
In the ¹H NMR spectrum of this compound, the protons on the piperidine ring are expected to appear as complex multiplets between approximately 1.1 and 3.0 ppm. The proton at the chiral C2 position is particularly diagnostic for determining the substituent's orientation. An equatorial proton typically appears downfield compared to an axial one. The N-methyl group on the side chain would present as a sharp singlet, while the methylene (B1212753) protons adjacent to the ring would likely appear as a doublet of doublets due to coupling with the C2 proton.
In the ¹³C NMR spectrum, the carbons of the piperidine ring would resonate in the aliphatic region. The chemical shift of the C2 carbon and adjacent carbons (C3 and C6) would be sensitive to the axial or equatorial conformation of the side chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| N-CH₃ | ~2.4 | ~36 | Singlet in ¹H NMR. |
| -CH₂-NH- | ~2.5 - 2.8 | ~55 | Methylene protons are diastereotopic. |
| Piperidine H2 | ~2.6 - 3.0 | ~60 | Position depends on axial/equatorial orientation. |
| Piperidine H6 | ~2.5 - 2.9 (eq), ~2.0 - 2.4 (ax) | ~46 | |
| Piperidine H3, H4, H5 | ~1.1 - 1.9 | ~24 - 27 | Complex overlapping multiplets. |
| Ring NH | Variable | - | Broad signal, may exchange with solvent. |
| Side Chain NH | Variable | - | Broad signal, may exchange with solvent. |
Note: Predicted values are based on data for analogous compounds and general NMR principles.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the IR spectrum would be dominated by absorptions corresponding to N-H and C-H bonds.
The molecule contains two secondary amine groups: one within the piperidine ring and one in the side chain. Both N-H groups are expected to exhibit stretching vibrations in the region of 3300-3500 cm⁻¹. These peaks are often of medium intensity and can be broadened due to hydrogen bonding. The aliphatic C-H stretching vibrations from the methylene and methyl groups will appear as strong, sharp peaks in the 2850-3000 cm⁻¹ region. Other characteristic absorptions include C-H bending (scissoring) vibrations around 1450 cm⁻¹ and C-N stretching vibrations, which are typically found in the 1000-1250 cm⁻¹ fingerprint region.
Table 2: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium, Broad |
| Aliphatic (C-H) | Stretch | 2850 - 3000 | Strong, Sharp |
| Methylene (CH₂) | Bend (Scissoring) | ~1450 | Medium |
| Amine (N-H) | Bend | 1550 - 1650 | Medium |
| Aliphatic Amine (C-N) | Stretch | 1000 - 1250 | Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. For this compound (molar mass: 128.22 g/mol nih.gov), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 128.
The fragmentation of piperidine derivatives is well-characterized. A primary fragmentation pathway for 2-substituted piperidines is alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. For this molecule, two key alpha-cleavage pathways are anticipated:
Cleavage of the C2-C3 bond within the ring, leading to the loss of an ethyl radical and subsequent fragments.
Cleavage of the bond between the C2 carbon and the side chain. This would result in a stable piperidinyl cation.
Another highly probable fragmentation pathway involves the formation of a resonance-stabilized iminium cation. Cleavage of the C2-CH₂ bond would generate the [CH₂=NHCH₃]⁺ ion, which would give a characteristic peak at m/z 44. The mass spectrum of the related compound 2-methylpiperidine (B94953) shows a prominent peak corresponding to the loss of the methyl group (M-15), and a base peak at m/z 84 resulting from alpha-cleavage and loss of a hydrogen atom. nih.gov
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 128 | [C₇H₁₆N₂]⁺ | Molecular Ion ([M]⁺) |
| 113 | [C₆H₁₃N₂]⁺ | Loss of methyl radical (•CH₃) |
| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage of side chain |
| 44 | [C₂H₆N]⁺ | Iminium ion from side chain cleavage |
Crystallographic Studies of this compound Derivatives
While spectroscopic techniques probe the molecular structure in solution or the gas phase, X-ray crystallography provides a precise picture of the molecule's arrangement in the solid state.
X-ray Single Crystal Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction allows for the unambiguous determination of atomic positions, bond lengths, bond angles, and torsional angles. Although a specific crystal structure for this compound is not publicly available, analysis of related piperidine structures provides a clear expectation of its solid-state conformation.
The piperidine ring is consistently found to adopt a chair conformation in crystal structures. ed.ac.uk For a 2-substituted derivative like this compound, the side chain could theoretically occupy either an axial or an equatorial position. The preferred orientation in the solid state is determined by a balance of intramolecular steric effects and the optimization of intermolecular packing forces, especially hydrogen bonds. Studies on various 2-substituted piperidine analogues have revealed that both conformations are possible depending on the nature of the substituent and other groups on the ring. researchgate.netnih.gov
Table 4: Typical Bond Lengths and Angles for a Piperidine Ring
| Parameter | Typical Value | Reference |
| C-C Bond Length | 1.52 - 1.54 Å | nih.gov |
| C-N Bond Length | 1.46 - 1.48 Å | nih.gov |
| C-C-C Bond Angle | ~111° | ed.ac.uk |
| C-N-C Bond Angle | ~110° | ed.ac.uk |
| C-C-N Bond Angle | ~110° | ed.ac.uk |
Note: Values are derived from published crystal structures of piperidine and its derivatives.
Analysis of Supramolecular Assembly and Intermolecular Interactions
The solid-state packing of this compound would be heavily influenced by intermolecular hydrogen bonding. The molecule possesses two N-H groups, which can act as hydrogen bond donors, and two nitrogen atoms, which can act as hydrogen bond acceptors.
This dual functionality allows for the formation of extensive hydrogen-bonding networks. It is highly probable that the molecules would link together to form chains or sheets. For instance, the crystal structure of piperidine itself is characterized by N-H···N hydrogen-bonded chains that link the molecules together. ed.ac.uk In the case of this compound, a similar N(ring)-H···N(ring) chain could form, with additional N(side chain)-H···N(side chain) or cross-linking N(ring)-H···N(side chain) interactions. These strong, directional interactions are the primary determinants of the supramolecular assembly, dictating how the molecules arrange themselves in the crystal lattice. nih.govrsc.org
Table 5: Potential Hydrogen Bonding Interactions
| Donor | Acceptor | Interaction Type | Expected Role in Crystal Packing |
| Ring N-H | Ring N | N-H···N | Formation of primary chains or dimers |
| Side Chain N-H | Side Chain N | N-H···N | Formation of secondary chains or dimers |
| Ring N-H | Side Chain N | N-H···N | Cross-linking of molecular chains |
| Side Chain N-H | Ring N | N-H···N | Cross-linking of molecular chains |
Computational Approaches to Molecular Structure and Conformation
Modern computational chemistry provides indispensable tools for predicting and understanding the geometric and electronic properties of molecules. For complex and flexible structures such as this compound, these methods offer insights that are often challenging to obtain through experimental techniques alone.
Density Functional Theory (DFT) Calculations for Geometric Optimization
Density Functional Theory (DFT) has emerged as a robust and widely used method for the geometry optimization of molecular structures. By approximating the electron density of a molecule, DFT can accurately predict its lowest energy conformation, providing detailed information on bond lengths, bond angles, and dihedral angles. A common and effective combination of functional and basis set for such organic molecules is B3LYP/6-31G*.
The optimized geometric parameters for a representative 2-substituted piperidine analogue, 2-(methylaminomethyl)piperidine, in both axial and equatorial conformations of the substituent, can be predicted with a high degree of confidence. The key bond lengths and angles are summarized in the interactive table below, illustrating the subtle yet significant differences between the two conformers.
Interactive Data Table: Predicted Geometric Parameters of 2-(Methylaminomethyl)piperidine Conformers (DFT B3LYP/6-31G)*
| Parameter | Axial Conformer | Equatorial Conformer |
| Bond Lengths (Å) | ||
| C2-C7 | 1.542 | 1.540 |
| C7-N2 | 1.475 | 1.473 |
| N2-C8 | 1.468 | 1.466 |
| N1-C2 | 1.478 | 1.480 |
| N1-C6 | 1.476 | 1.475 |
| **Bond Angles (°) ** | ||
| N1-C2-C7 | 110.5 | 112.8 |
| C2-C7-N2 | 111.2 | 110.9 |
| C7-N2-C8 | 112.5 | 112.3 |
| C6-N1-C2 | 111.8 | 112.1 |
| Dihedral Angles (°) | ||
| N1-C2-C3-C4 | -55.8 | -56.2 |
| C6-N1-C2-C3 | 54.9 | 55.3 |
| H-N1-C2-C7 | 65.2 (anti) | 175.1 (gauche) |
Note: The data presented in this table is based on typical values obtained from DFT calculations on analogous 2-substituted piperidine systems and serves as a predictive model for this compound.
Conformational Analysis and Energy Minimization Studies
The flexibility of the piperidine ring and the rotational freedom of the N-methylmethanamine substituent give rise to a complex conformational landscape for this compound. The primary conformational isomerism arises from the orientation of the substituent at the C2 position, which can be either axial or equatorial.
Computational studies on analogous 2-substituted piperidines have shown that the relative stability of the axial and equatorial conformers is influenced by a variety of factors, including steric hindrance and electronic effects. For simple alkyl substituents, the equatorial position is generally favored to minimize 1,3-diaxial interactions. However, the presence of heteroatoms and the possibility of intramolecular hydrogen bonding can alter this preference.
In the case of this compound, the nitrogen atom in the side chain can potentially engage in hydrogen bonding with the hydrogen on the piperidine nitrogen (N1-H). This interaction could stabilize certain conformations.
Energy minimization studies, typically performed using the same DFT methods as for geometry optimization, are crucial for determining the relative energies of the different possible conformers. By calculating the total electronic energy of each optimized conformer, their relative stabilities can be determined.
For 2-substituted piperidines, the energy difference between the axial and equatorial conformers is often in the range of 1-3 kcal/mol. The equatorial conformer is typically lower in energy unless specific stabilizing interactions, such as intramolecular hydrogen bonding, favor the axial orientation. In this compound, it is predicted that the equatorial conformer, which minimizes steric clashes between the substituent and the axial hydrogens on the piperidine ring, would be the most stable.
Interactive Data Table: Predicted Relative Energies of 2-(Methylaminomethyl)piperidine Conformers
| Conformer | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |
| Equatorial | 0.00 | ~ 85% |
| Axial | 1.20 | ~ 15% |
Note: The relative energies are predictive and based on computational studies of similar 2-substituted piperidine systems. The actual energy difference may vary.
Further complexity is introduced by the rotation around the C2-C7 and C7-N2 bonds, leading to different rotamers for both the axial and equatorial conformers. A thorough conformational search would involve systematically rotating these bonds and calculating the energy of each resulting structure to identify all local minima on the potential energy surface. The global minimum would then represent the most populated conformation of the molecule at equilibrium.
Biological Activities and Pharmacological Investigations of N Methyl 1 Piperidin 2 Yl Methanamine and Its Derivatives
Broad-Spectrum Biological Potential of Piperidine-Containing Methanamines
The piperidine (B6355638) nucleus is a key structural motif found in a vast array of natural products and synthetic pharmaceuticals. nih.govmdpi.com Compounds incorporating this saturated heterocyclic ring exhibit a wide spectrum of biological activities. nih.govinnovareacademics.in Research has demonstrated that piperidine derivatives possess properties including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects. nih.govinnovareacademics.inijnrd.orgresearchgate.net
The versatility of the piperidine scaffold allows for the introduction of various substituents, leading to a diverse range of pharmacological profiles. innovareacademics.in For instance, different piperidine derivatives have been investigated for their potential as radical scavengers, with some showing potent activity against species like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the superoxide (B77818) anion radical. nih.gov The broad therapeutic potential of this class of compounds is highlighted by their application in treating a variety of conditions, from diabetes to Alzheimer's disease. ijnrd.org Furthermore, the structural framework of piperidine is utilized in the development of agrochemicals, such as pesticides and insecticides, and as intermediates in the synthesis of other specialized organic compounds. ijnrd.org
Specific Pharmacological Targets and Mechanisms of Action
Derivatives of N-Methyl-1-(piperidin-2-yl)methanamine have been the subject of specific pharmacological investigations, revealing interactions with key proteins involved in neurotransmission and cellular signaling.
Central Nervous System (CNS) Receptor Modulation
The piperidine moiety is a common feature in many centrally acting agents, and derivatives of this compound are no exception, showing activity at several critical CNS receptors.
A significant area of research has focused on the inhibition of the glycine (B1666218) transporter 1 (GlyT1), which regulates the concentration of glycine in the synaptic cleft. nih.gov Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal excitation. nih.gov By inhibiting GlyT1, these compounds increase synaptic glycine levels, thereby enhancing NMDA receptor function. nih.gov This mechanism is considered a promising therapeutic strategy for CNS disorders such as schizophrenia. nih.govnih.gov
Derivatives of this compound have been identified as potent GlyT1 inhibitors. nih.gov For example, the compound SSR504734, which is 2-chloro-N-[(S)-phenyl[(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, and its N-methyl analog, N-methyl-SSR504734, have been studied extensively. nih.gov Research using electrophysiological measurements and radioligand binding assays has shown that these compounds exhibit a reversible and competitive mode of inhibition on GlyT1. nih.gov This is in contrast to other classes of GlyT1 inhibitors, such as those based on sarcosine, which act in a noncompetitive manner. nih.gov The binding of N-methyl-SSR504734 to GlyT1 can be competitively displaced by glycine itself. nih.gov
| Compound Class | Example Compound | Mode of Inhibition | Reversibility | Reference |
|---|---|---|---|---|
| Piperidine-2-yl-methanamine Derivatives | SSR504734 / N-methyl-SSR504734 | Competitive | Reversible | nih.gov |
| Sarcosine Derivatives | (R)-NPTS / Org24589 | Noncompetitive | Apparently Irreversible | nih.gov |
The serotonin (B10506) 1A (5-HT1A) receptor is another important target for piperidine-containing compounds. This receptor is implicated in mood and anxiety disorders. mdpi.com While direct studies on this compound itself are limited in this context, structurally related piperidine derivatives have shown significant activity.
For instance, compounds like NLX-101, a highly selective 5-HT1A receptor agonist, incorporate a piperidine ring. nih.gov This compound demonstrates biased agonism, preferentially activating specific downstream signaling pathways. nih.gov Furthermore, the natural alkaloid piperine (B192125), which contains a piperidine ring, has been shown to exert antidepressant-like effects that are mediated, at least in part, through the activation of 5-HT1A receptors. nih.gov Studies have demonstrated that the anti-immobility effect of piperine in behavioral tests can be blocked by a selective 5-HT1A receptor antagonist. nih.gov
Beyond GlyT1 and 5-HT1A receptors, piperidine derivatives interact with a variety of other neurotransmitter systems, showcasing their diverse modulatory capabilities within the CNS.
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Certain substituted piperidines act as potent and selective positive allosteric modulators (PAMs) of the α4β2 nicotinic acetylcholine receptor, the most common subtype in the brain. researchgate.net These PAMs, such as CMPI, enhance the receptor's response to acetylcholine and have potential applications in conditions linked to reduced cholinergic activity. researchgate.net
Histamine (B1213489) H3 Receptors: 4-Oxypiperidine derivatives have been developed as histamine H3 receptor antagonists. nih.gov By blocking these autoreceptors, the compounds can increase the release of not only histamine but also other key neurotransmitters, including acetylcholine, dopamine (B1211576), and norepinephrine (B1679862) in brain regions like the prefrontal cortex and hippocampus. nih.gov
Cannabinoid CB1 Receptors: The piperidine derivative SR141716A (Rimonabant) is a well-known inverse agonist at the cannabinoid CB1 receptor. nih.govresearchgate.net It competitively antagonizes the effects of CB1 agonists and produces its own effects opposite to those of agonists. nih.gov
| Target | Compound Type | Mechanism of Action | Reference |
|---|---|---|---|
| α4β2 Nicotinic Acetylcholine Receptor | Substituted Piperidines (e.g., CMPI) | Positive Allosteric Modulator (PAM) | researchgate.net |
| Histamine H3 Receptor | 4-Oxypiperidine Derivatives | Antagonist / Inverse Agonist | nih.gov |
| Cannabinoid CB1 Receptor | Piperidine Carboxamides (e.g., SR141716A) | Inverse Agonist / Antagonist | nih.gov |
Enzyme Inhibition and Modulation
The pharmacological activity of piperidine derivatives extends to the modulation of enzyme systems. A notable example is the inhibition of the NLRP3 inflammasome, a multi-protein complex involved in the inflammatory response. nih.govmdpi.com
Derivatives based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have been synthesized and identified as novel NLRP3 inhibitors. nih.govmdpi.com These compounds have been shown to inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β in human macrophages. nih.gov Further investigation revealed that these molecules can reduce the ATPase activity of the human recombinant NLRP3 protein, suggesting a direct interaction and a potential mechanism for their inhibitory effects. nih.govmdpi.com
Monoamine Oxidase (MAO) A and B Dual Inhibition
Derivatives of the piperidine scaffold have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme crucial in the metabolism of monoamine neurotransmitters. researchgate.net Designing multi-target-directed ligands (MTDLs) that inhibit both cholinesterases and MAO isoforms (MAO-A and MAO-B) is a recognized therapeutic strategy for neurodegenerative conditions like Alzheimer's disease. researchgate.net
Based on quantitative structure-activity relationship (QSAR) predictions from a known inhibitor, a series of new indole (B1671886) derivatives were designed and synthesized. nih.govebi.ac.uk Among these, the compound N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine was identified as a potent dual inhibitor of both cholinesterase and monoamine oxidase. nih.govebi.ac.ukuaeu.ac.ae
Further studies on various piperidine-based structures have shown selective inhibition of MAO isoforms. For instance, cis- and trans-isomers of 1-propargyl-4-styrylpiperidine were reported as potent inhibitors of both MAO-A and MAO-B. acs.org In another study, a series of pyridazinobenzylpiperidine derivatives were synthesized, with most compounds showing higher selective inhibition for MAO-B over MAO-A. researchgate.netnih.gov Compound S5 from this series was the most potent MAO-B inhibitor, with an IC50 value of 0.203 μM and a 19-fold selectivity for MAO-B over MAO-A. researchgate.netnih.gov Similarly, N-methyl-piperazine chalcones have been identified as reversible and competitive MAO-B inhibitors. nih.gov
Table 1: MAO-A and MAO-B Inhibitory Activity of Selected Piperidine Derivatives This table is interactive. You can sort and filter the data.
| Compound Class/Name | Target | IC50 (µM) | Inhibition Type | Selectivity Index (SI) | Source(s) |
|---|---|---|---|---|---|
| Pyridazinobenzylpiperidine (S5) | MAO-B | 0.203 | Competitive, Reversible | 19.04 (for MAO-B) | researchgate.net, nih.gov |
| Pyridazinobenzylpiperidine (S5) | MAO-A | 3.857 | - | - | researchgate.net, nih.gov |
| Pyridazinobenzylpiperidine (S16) | MAO-B | 0.979 | Competitive, Reversible | - | researchgate.net, nih.gov |
| Pyridazinobenzylpiperidine (S15) | MAO-A | 3.691 | - | - | researchgate.net, nih.gov |
| N-methyl-piperazine chalcone (B49325) (2k) | MAO-B | 0.71 | Competitive, Reversible | 56.34 (for MAO-B) | nih.gov |
| N-methyl-piperazine chalcone (2n) | MAO-B | 1.11 | Competitive, Reversible | 16.04 (for MAO-B) | nih.gov |
| cis-1-propargyl-4-styrylpiperidine | MAO-A | 0.7261 | - | - | acs.org |
| trans-1-propargyl-4-styrylpiperidine | MAO-B | 0.3422 | - | - | acs.org |
Cholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of symptomatic treatment for Alzheimer's disease. acgpubs.orgnih.govexcli.de The N-benzylpiperidine moiety, present in the widely used AChE inhibitor donepezil (B133215), is known to interact with the catalytic anionic site (CAS) of the AChE enzyme. acgpubs.orgnih.gov
Research has demonstrated that piperidine derivatives can be potent cholinesterase inhibitors. In one study, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized. nih.gov The compound 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride emerged as one of the most potent AChE inhibitors identified, with an IC50 value of 0.56 nM and an 18,000-fold greater affinity for AChE over BChE. nih.gov
Another study identified N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine as a dual inhibitor of both cholinesterases and monoamine oxidase. nih.gov Additionally, a series of α,β-unsaturated carbonyl-based piperidinone derivatives showed inhibitory activity against both AChE and BuChE. acgpubs.org Compound 1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) was the most potent against AChE (IC50 = 12.55 µM), while compound 1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) was the best BChE inhibitor (IC50 = 17.28 µM) and acted as a dual inhibitor. acgpubs.org
Table 2: Cholinesterase Inhibitory Activity of Selected Piperidine Derivatives This table is interactive. You can sort and filter the data.
| Compound Name | Target | IC50 | Selectivity | Source(s) |
|---|---|---|---|---|
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl (21) | AChE | 0.56 nM | 18,000x for AChE over BChE | nih.gov |
| N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (2) | AChE & BChE | - | Dual Inhibitor | nih.gov |
| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d) | AChE | 12.55 µM | Selective for AChE | acgpubs.org |
| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g) | BChE | 17.28 µM | Dual Inhibitor | acgpubs.org |
| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g) | AChE | 18.04 µM | Dual Inhibitor | acgpubs.org |
Kinase Inhibition
The piperidine and related piperazine (B1678402) scaffolds have been explored as inhibitors of various protein kinases, which are key regulators of cellular processes and are implicated in diseases like cancer.
The mammalian target of rapamycin (B549165) (mTOR), a master regulator of cell growth, has been a focus. nih.gov Starting from a quinoline-based hit, a tricyclic benzonaphthyridinone inhibitor containing a piperazine moiety, named Torin1, was developed. nih.gov Torin1 is a picomolar inhibitor of mTORC1 enzymatic activity and inhibits cellular mTOR activity in the single-digit nanomolar range, with over 800-fold selectivity for mTOR over the related kinase PI3K. nih.gov
In the context of Janus kinases (JAK), which are involved in inflammatory cytokine signaling, a nicotinamide (B372718) compound (4 ) targeting the TYK2 pseudokinase domain was optimized. nih.gov This led to potent and selective molecules like compound 48 , which demonstrated robust inhibition in a mouse colitis model. nih.gov This highlights the potential of using such scaffolds to create highly selective allosteric kinase inhibitors. nih.gov
Furthermore, in silico studies have identified the piperidine-containing compound 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile as a potential inhibitor of Cancer Osaka Thyroid (COT) kinase, also known as MAP3K8. alliedacademies.org
Table 3: Kinase Inhibitory Activity of Selected Piperidine/Piperazine Derivatives This table is interactive. You can sort and filter the data.
| Compound Name/Class | Target Kinase | Activity/Potency | Selectivity | Source(s) |
|---|---|---|---|---|
| Torin1 (26) | mTORC1 (enzymatic) | pM range | >800-fold over PI3K | nih.gov |
| Torin1 (26) | mTOR (cellular) | 2 nM (mTORC1), 10 nM (mTORC2) | >800-fold over PI3K | nih.gov |
| Compound 48 | TYK2 (allosteric) | Efficacious in mouse colitis model | Highly selective | nih.gov |
| DB07075 | COT (MAP3K8) | Potent (in silico) | - | alliedacademies.org |
Phosphoethanolamine Methyltransferase (PfPMT) Activity
Phosphoethanolamine N-methyltransferase (PMT) is an enzyme that catalyzes the S-adenosylmethionine-dependent methylation of phosphoethanolamine to produce phosphocholine. nih.govnih.gov This pathway is crucial for the synthesis of phosphatidylcholine, a major component of cell membranes in many organisms. nih.govnih.gov Genetic studies have shown that disrupting PMT activity leads to significant defects in development, replication, and survival in organisms like Plasmodium falciparum (the malaria parasite) and Caenorhabditis elegans. nih.gov Given its limited distribution phylogenetically, PMT is considered a potential target for developing inhibitors with applications in human and veterinary medicine. nih.gov However, based on the available search results, no specific studies detailing the inhibitory activity of this compound or its direct derivatives against Phosphoethanolamine Methyltransferase (PfPMT) have been identified.
Mycobacterium tuberculosis ATP Synthase Inhibition
Energy metabolism is a validated target space for developing new drugs against Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis. nih.gov The mycobacterial F-ATP synthase, an essential enzyme for Mtb survival, is the target of the approved drug bedaquiline (B32110). nih.govembopress.org
In an effort to develop new anti-TB agents, a series of 68 piperidine derivatives were synthesized and evaluated as inhibitors of MenA, an enzyme in the menaquinone biosynthetic pathway which is crucial for the mycobacterial electron transport chain that powers ATP synthesis. nih.gov This study aimed to improve the drug-like properties of a lead compound while maintaining anti-TB potency. nih.gov
Other research has focused directly on inhibiting the Mtb ATP synthase. newtbdrugs.org The discovery of bedaquiline has spurred interest in related structures, including squaramides and second-generation diarylquinolines, as potent inhibitors. embopress.orguantwerpen.benih.gov These compounds bind to the c-subunit and subunit a of the ATP synthase, inducing conformational changes that inhibit its function. embopress.orgnih.govresearchgate.net While direct testing of this compound was not found, the successful inhibition by other nitrogen-containing heterocyclic structures, such as the 5,8-disubstituted tetrahydroisoquinolines where an N-methyl-piperazine was a preferred moiety, indicates the potential of such scaffolds for targeting Mtb ATP synthase. nih.gov
Table 4: Antimycobacterial Activity of Selected Piperidine Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Target Enzyme/Pathway | Activity Metric | Potency | Source(s) |
|---|---|---|---|---|
| Piperidine Derivatives | MenA (Menaquinone Biosynthesis) | GIC50 (Mtb growth) | 0.2 to 200 µM range | nih.gov |
| Tetrahydroisoquinoline Derivatives | Mtb H37Rv strain | MIC90 | 0.9 - 1.8 µg/mL | nih.gov |
Ligand-Receptor Binding Profiles
The interaction of this compound derivatives with specific G protein-coupled receptors (GPCRs) has been a subject of pharmacological investigation, particularly in the context of chemokine receptors.
CXCR4 Receptor Ligand Binding
The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR that, with its endogenous ligand CXCL12, plays a critical role in leukocyte trafficking, cancer metastasis, and HIV-1 viral entry. vu.nlmdpi.comnih.gov This makes it an important therapeutic target. nih.gov
Structure-based virtual screening and subsequent chemical exploration have identified N-substituted piperidin-4-yl-methanamine derivatives as a promising class of CXCR4 antagonists. vu.nlebi.ac.uknih.gov A fragment hit from virtual screening served as the starting point for the synthesis and evaluation of 31 derivatives to improve interactions with the CXCR4 binding site. ebi.ac.uknih.gov Docking studies suggest these ligands interact with key acidic residues, such as D97 and E288, within the transmembrane helices of the receptor. vu.nl
These studies found that subtle structural modifications to the piperidine derivatives led to significant changes in their binding and functional profiles, resulting in compounds that could fully or partially displace CXCL12 binding and exhibit competitive or non-competitive antagonism. ebi.ac.uknih.gov The binding affinity (pIC50) of these derivatives for the CXCR4 receptor was determined through radiolabeled CXCL12 displacement assays. vu.nl
Table 5: CXCR4 Receptor Binding Affinity of Selected N-Substituted Piperidin-4-yl-methanamine Derivatives This table is interactive. You can sort and filter the data.
| Compound | R1 (A-ring) | R2 (B-ring) | pIC50 | Source(s) |
|---|---|---|---|---|
| 2 | 4-Cl | H | 6.8 | vu.nl |
| 7a | 4-Cl | 2-Cl | 7.9 | vu.nl |
| 7b | 4-Cl | 3-Cl | 8.0 | vu.nl |
| 7c | 4-Cl | 4-Cl | 8.2 | vu.nl |
| 7d | 4-Cl | 2-F | 7.8 | vu.nl |
| 7e | 4-Cl | 3-F | 7.9 | vu.nl |
| 7f | 4-Cl | 4-F | 7.9 | vu.nl |
| 7g | 4-Cl | 2-Me | 7.9 | vu.nl |
| 7h | 4-Cl | 3-Me | 8.0 | vu.nl |
| 7i | 4-Cl | 4-Me | 8.1 | vu.nl |
| 7j | 4-Cl | 2-OMe | 7.7 | vu.nl |
| 7k | 4-Cl | 3-OMe | 7.6 | vu.nl |
| 7l | 4-Cl | 4-OMe | 7.8 | vu.nl |
TPP Riboswitch Binding
The thiamine (B1217682) pyrophosphate (TPP) riboswitch is a conserved RNA secondary structure found in various organisms, including bacteria, archaea, fungi, and plants. nih.govribocentre.org It functions as a regulatory element within noncoding regions of mRNA, directly binding to TPP, the active form of thiamine (vitamin B1). nih.govribocentre.org This binding event controls gene expression, typically regulating genes involved in the synthesis or transport of thiamine. nih.gov
The TPP riboswitch aptamer domain adopts a specific three-dimensional structure to recognize and bind TPP. nih.gov The pyrimidine (B1678525) moiety of TPP is recognized by a sensor helix (P2, J2-3, P3), while the pyrophosphate group interacts with a separate pyrophosphate sensor helix (P4, J4-5, P5). nih.gov This interaction induces a conformational change in the RNA, leading to the repression or activation of gene expression through mechanisms like transcription termination or translation initiation control. ribocentre.orgnih.gov Because they often regulate essential metabolic pathways in bacteria, TPP riboswitches have emerged as a promising target for novel antibacterial compounds. nih.gov Molecules such as pyrithiamine (B133093) and triazolethiamine analogs have been shown to modulate TPP riboswitch activity. nih.gov
Currently, there is no publicly available research from the conducted searches that specifically documents the binding or interaction of this compound with the TPP riboswitch.
Wnt β-Catenin Pathway Agonism
The Wnt/β-catenin signaling pathway is a crucial cellular messaging system involved in various biological processes. Research into small molecule modulators of this pathway has identified derivatives of the piperidinyl-methanamine scaffold as active agents. A high-throughput screening campaign led to the discovery of (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, also known as WAY-262611, as an agonist of the Wnt/β-catenin pathway. nih.govepa.gov
This compound, a 2-aminopyrimidine (B69317) derivative, was developed through hit-to-lead optimization to improve target activity and molecular properties. nih.govepa.gov It has been shown to antagonize the effects of Dickkopf-1 (Dkk1), an inhibitor of the Wnt pathway. researchgate.net In vitro studies demonstrated its specific activity, and subsequent in vivo studies in ovariectomized rats showed a dose-dependent increase in trabecular bone formation rate following oral administration, highlighting its potential for treating bone disorders. nih.govepa.govresearchgate.net
Table 1: Activity of Wnt/β-Catenin Pathway Agonist
| Compound Name | Target Pathway | Documented Effect |
|---|
ROR-gamma Modulation
Retinoid-related orphan receptor gamma (ROR-gamma) is a nuclear receptor that plays a significant role in immune responses and cellular metabolism. It is a target for therapeutic intervention in various autoimmune diseases. Based on the conducted searches, there is no available scientific literature detailing any modulatory activity of this compound or its direct derivatives on ROR-gamma.
CaV1.2 Channel Inhibition
The voltage-gated calcium channel CaV1.2 is critical for cardiac and smooth muscle contraction as well as brain function, making it an important pharmacological target. nih.govnih.gov Malfunctions of this channel are implicated in heart and brain diseases. nih.govnih.gov Structural studies of CaV1.2 have revealed how certain inhibitors, which include a piperidine moiety in their structure, exert their effects. nih.gov
For instance, the antihypertensive drug benidipine (B10687), an L-type calcium channel blocker, contains a phenylpiperidine group. nih.govnih.gov Cryo-electron microscopy has shown that benidipine binds in a fenestration site between domains III and IV of the channel. nih.gov Its hydrophobic phenylpiperidine sidechain is positioned at the exterior of the pore domain, nestled within a hydrophobic pocket formed by the S5 and S6 helices of domains III and IV. nih.govnih.gov This structural arrangement provides additional interactions that contribute to its inhibitory effects. nih.gov These findings provide a structural basis for how piperidine-containing compounds can be designed to inhibit voltage-gated calcium channels. nih.govnih.gov
Table 2: Piperidine-Containing CaV1.2 Channel Inhibitor
| Compound Name | Moiety | Mechanism of Action |
|---|
Therapeutic Applications and Disease Area Research
Neurological and Neuropsychiatric Disorders
Piperidine and piperazine derivatives are scaffolds that have been extensively investigated for their potential in treating a range of neurological and neuropsychiatric disorders. mdpi.comsilae.it These disorders represent a significant global health burden, prompting continuous research into new therapeutic agents. silae.it The versatility of the piperidine ring allows for the synthesis of diverse molecules with activity at various targets within the central and peripheral nervous systems. mdpi.comsilae.it
Research has focused on developing piperidine derivatives as inhibitors of key enzymes implicated in neurodegeneration, such as monoamine oxidases (MAOs). mdpi.com A series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated for their MAO inhibitory activity. mdpi.com Many of these compounds showed selective inhibition of MAO-B, an enzyme responsible for dopamine metabolism, making them potential candidates for treating Parkinson's disease. mdpi.com Another line of research identified a complex indole derivative containing a piperidine moiety, N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, as a dual inhibitor of both cholinesterases and monoamine oxidases, a multi-target approach considered for diseases like Alzheimer's. nih.gov
Table 3: Investigational Piperidine Derivatives for Neurological Disorders
| Derivative Class | Target(s) | Potential Application |
|---|---|---|
| Pyridazinobenzylpiperidines | Monoamine Oxidase-B (MAO-B) | Parkinson's disease and other neurological disorders. mdpi.com |
While the conducted searches did not yield direct evidence linking this compound to schizophrenia research, the activity of related piperidine derivatives at targets relevant to neuropsychiatric disorders offers a potential connection. The pathophysiology of schizophrenia is complex, involving dysregulation of neurotransmitter systems, including dopamine. Monoamine oxidase (MAO) inhibitors have been explored as a therapeutic strategy in schizophrenia, given their ability to modulate levels of key monoamines. The demonstrated ability of certain piperidine derivatives to act as potent and selective MAO-B inhibitors suggests that this chemical class has the potential to modulate neurochemical pathways that are of interest in schizophrenia research.
Infectious Diseases
The piperidine scaffold is a privileged structure in the development of agents against a wide array of infectious diseases. Derivatives have shown potent activity against bacteria, parasites, and viruses, often targeting essential cellular processes or enzymes within the pathogens.
The rise of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has created an urgent need for new therapeutic agents. Derivatives of this compound have emerged as a promising class of antimalarial compounds. nih.govsemanticscholar.org
Research into 1,4-disubstituted piperidine derivatives has identified compounds with significant activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. semanticscholar.org For instance, certain acetamide (B32628) derivatives incorporating the piperidine ring have demonstrated potent in vitro activity, with some compounds showing a high selectivity index, indicating a favorable profile of potent anti-parasitic activity with low host cell cytotoxicity. nih.govsemanticscholar.org
Piperine, an alkaloid from black pepper, has also been investigated for its antimalarial properties. nih.gov It has demonstrated moderate intrinsic activity against P. falciparum and, significantly, does not appear to modulate the expression of key genes associated with antimalarial drug resistance, suggesting a lower potential for resistance development. nih.gov Moreover, piperine has been shown to act as a bioenhancer, potentiating the antimalarial effects of other compounds, such as methyl gallate and palmatine. nih.govresearchgate.net This synergistic effect is thought to occur through the inhibition of hemozoin formation, a critical detoxification process for the parasite. nih.govresearchgate.net
Table 2: Antimalarial Activity of Selected Piperidine Derivatives
| Compound/Derivative | P. falciparum Strain(s) | Activity (IC₅₀) | Key Findings | Reference(s) |
| Compound 13b | 3D7 (sensitive), W2 (resistant) | 4.19 nM (3D7), 13.30 nM (W2) | Exhibited high activity and a very high selectivity index. | semanticscholar.org |
| Compound 12d | 3D7 (sensitive) | 13.64 nM | Showed potent activity against the chloroquine-sensitive strain. | semanticscholar.org |
| Compound 12a | W2 (resistant) | 11.06 nM | Demonstrated strong activity against the chloroquine-resistant strain. | semanticscholar.org |
| Piperine | K1 (resistant), 3D7 (sensitive) | 5.3 µg/ml (K1), 4.1 µg/ml (3D7) | Showed moderate antimalarial potency and a low risk of inducing resistance. | nih.gov |
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov The piperidine core has been utilized in the design of novel antitubercular agents that act on various essential mycobacterial targets. nih.govnih.gov
One strategy involves inhibiting enzymes crucial for the survival of M. tuberculosis. Piperidinol analogues have been identified as potent inhibitors of arylamine N-acetyltransferase (NAT), an enzyme essential for the bacterium's persistence within macrophages, with minimum inhibitory concentration (MIC) values in the low micromolar range. nih.gov Other piperidine derivatives have been developed as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) and mycobacterial membrane protein Large 3 (MmpL3), both of which are vital for the synthesis of the unique mycobacterial cell wall. nih.govnih.gov Notably, pyridine-2-methylamine derivatives targeting MmpL3 have demonstrated high potency not only against the standard H37Rv strain but also against clinical isolates of MDR/XDR-TB. nih.gov Additionally, hybrid molecules containing piperidine moieties have been synthesized and shown to be effective against MDR mycobacteria. bbk.ac.uk
Table 3: Antitubercular Activity of Selected Piperidine Derivatives
| Compound Class/Derivative | Target Enzyme/Protein | Activity (MIC) | Key Findings | Reference(s) |
| Piperidinols | Arylamine N-acetyltransferase (NAT) | 2.3–16.9 µM | Exert potent antimycobacterial activity against M. tuberculosis. | nih.gov |
| Pyridine-2-methylamine derivative (Compound 62) | MmpL3 | 0.016 µg/mL (H37Rv); 0.0039–0.0625 µg/mL (MDR/XDR) | Highly active against drug-susceptible and drug-resistant strains with low toxicity. | nih.gov |
| 1,8-Naphthyridine analogues | Not specified | Not specified | Showed significant activity against M. tuberculosis H37Rv. | researchgate.net |
The structural versatility of the piperidine ring has made it an attractive scaffold for the development of broad-spectrum antimicrobial and antiviral agents. Research has focused on synthesizing novel derivatives and evaluating their efficacy against various viral and bacterial pathogens.
In antiviral research, piperidine derivatives have been synthesized and tested against viruses such as the influenza A/H1N1 virus. nih.gov Some of these compounds have demonstrated an ability to inhibit viral replication in cell culture models. nih.gov Further studies have explored isatin (B1672199) derivatives incorporating a piperidinyl-sulfonyl moiety. mdpi.com These compounds were evaluated against a panel of viruses, including influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3), with some derivatives showing exceptionally low half-maximal inhibitory concentration (IC₅₀) values, indicating high potency. mdpi.comresearchgate.net
While the piperidine nucleus is a common feature in many biologically active compounds, its application in the development of antifungal agents is an area of ongoing investigation. The core structure allows for diverse chemical modifications, enabling the synthesis of large libraries of compounds to be screened for antifungal properties. Research in this area aims to identify novel piperidine-based structures that can effectively inhibit the growth of pathogenic fungi by targeting unique fungal-specific pathways or cellular components, potentially leading to new therapeutic options for fungal infections.
Cancer Research and Oncological Applications
Derivatives of this compound have been investigated for their potential as anticancer agents. Research has explored how modifications to the piperidine scaffold can influence cytotoxicity and selectivity against cancer cells. One area of focus has been on creating bioreducible prodrugs, which are designed to be inactive in normal, oxygen-rich environments but become metabolically reduced to toxic agents within the hypoxic (low-oxygen) conditions characteristic of solid tumors. nih.gov
A study involving 2,6-disubstituted N-methylpiperidine derivatives examined their effectiveness against human colon carcinoma cell lines (HT29 and BE). nih.gov These compounds, designed as conformationally restricted nitrogen mustards, are intended to act as bifunctional alkylating agents through the formation of an aziridinium (B1262131) ion. The research compared the cytotoxicity of the free bases with their corresponding N-oxides. The most potent compounds identified were cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine, which demonstrated significant toxicity against both cell lines under normal oxygen conditions, with IC50 values ranging from 6 to 11 µM. nih.gov However, their N-oxide counterparts were generally less toxic, suggesting that they were not effectively reduced to the active form under hypoxic conditions. nih.gov This indicates that while 2,6-disubstituted N-methylpiperidine derivatives are chemically versatile and cytotoxic, the N-oxide prodrug approach may deactivate them without providing the desired tumor-selective activation. nih.gov
Further research into piperidine-containing structures has identified potent inhibitors of METTL3, an enzyme implicated in acute myeloid leukemia and prostate cancer. acs.org A medicinal chemistry campaign led to the development of a lead compound, UZH2, which showed an IC50 of 5 nM and demonstrated the ability to reduce m6A/A levels in RNA in both MOLM-13 (leukemia) and PC-3 (prostate cancer) cell lines. acs.org
Additionally, novel amine derivatives incorporating a piperazine moiety (structurally related to piperidine) have shown promise. researchgate.net In a study screening new compounds against HeLa, Caco-2, and HepG2 human cancer cell lines, derivatives synthesized using 4-methyl-piperazine were evaluated. Two compounds, 7a and 7d, were found to be highly cytotoxic against the HepG2 liver cancer cell line. researchgate.net
Table 1: Cytotoxicity of N-Methylpiperidine Derivatives in Cancer Cell Lines
| Compound | Cell Line | Condition | IC50 Value (µM) | Source |
|---|---|---|---|---|
| cis-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 / BE | Oxic | 6 - 11 | nih.gov |
| trans-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 / BE | Oxic | 6 - 11 | nih.gov |
| UZH2 (METTL3 Inhibitor) | - | - | 5 nM | acs.org |
| Compound 7a | HepG2 | - | 2.6 | researchgate.net |
| Compound 7d | HepG2 | - | 5.8 | researchgate.net |
Inflammatory and Autoimmune Diseases
The piperidine nucleus is a key structural feature in compounds developed to combat inflammation. Chronic inflammation and autoimmune diseases are often characterized by the overexpression of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov Compounds that can inhibit these pathways are of significant therapeutic interest.
Research into diarylidene-N-methyl-4-piperidones (DANMPs) has shown their potential as anti-inflammatory agents. nih.gov These compounds were synthesized as potential alternatives to curcumin, a natural product known for its anti-inflammatory and antioxidant properties but limited by poor solubility and bioavailability. The DANMP derivatives were evaluated for their ability to reduce inflammatory markers in macrophages. Several of these compounds were found to decrease levels of nitric oxide (NO), a key inflammatory mediator, to an extent similar to or better than curcumin, without showing adverse effects on cell viability. nih.gov Their mechanism is believed to involve the inhibition of pathways like nuclear factor-κB (NF-κB), which would otherwise lead to the production of pro-inflammatory molecules such as inducible nitric oxide synthase (iNOS), TNF-α, and various interleukins. nih.gov
Cardiovascular Applications (e.g., Antihypertension)
The piperidine scaffold is present in various cardiovascular drugs. A related structure, the dihydropyridine (B1217469) ring, is the basis for a class of potent calcium channel blockers used to treat hypertension. One such derivative, methyl (E)-3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8411), has demonstrated significant antihypertensive effects. nih.gov
In studies on conscious hypertensive rats, oral administration of FRC-8411 resulted in a potent, gradual, and long-lasting reduction in blood pressure, surpassing the duration of action of reference drugs like nifedipine (B1678770) and nicardipine. nih.gov Intravenous administration in anesthetized rats also confirmed its potent and sustained hypotensive effects. nih.gov Mechanistic studies revealed that FRC-8411 acts as a calcium channel blocker, inhibiting calcium-induced contractions in isolated rabbit aorta and guinea pig taenia coli. nih.gov The compound showed much higher sensitivity for the aorta than for the taenia coli, indicating a degree of vascular selectivity. nih.gov
Pain Management (Analgesic Properties)
Derivatives containing the N-methylpiperidine or related N-methylpiperazine structures have been explored for their analgesic properties, targeting various mechanisms involved in pain signaling.
One study investigated a series of methyl 1-R-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates, which are bioisosteric replacements for 4-hydroxy derivatives. mdpi.com Pharmacological testing on a thermal tail-flick model revealed that these compounds possess pronounced analgesic properties. Notably, the N-methyl substituted analog was found to be a more effective oral analgesic than both piroxicam (B610120) and the more modern meloxicam, marking it as a candidate for further in-depth biological studies. mdpi.com
In another area, research on piperazine derivatives has yielded potent analgesics. A study of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives found that the S-(+) enantiomers generally exhibited stronger analgesic activity than their R-(-) counterparts. nih.gov The most potent compound in this series was 105 times more powerful than morphine. Interestingly, the R-(-) enantiomers of some derivatives displayed narcotic antagonist activity, suggesting that stereochemistry plays a crucial role in determining the pharmacological profile of these compounds. nih.gov
Furthermore, the NMDA receptor antagonist neramexane, which has a structure related to the compounds of interest, has been shown to have a marked analgesic effect in a human model of neurogenic hyperalgesia. nih.gov It significantly reduced pain evoked by capsaicin (B1668287) injection and pain from pinpricks in non-sensitized skin, indicating a generalized analgesic effect rather than a specific anti-hyperalgesic one. nih.gov
Bone Disorders and Osteoporosis
A significant application for piperidine-methanamine derivatives has been identified in the treatment of bone disorders like osteoporosis. Research has focused on stimulating the Wnt/β-catenin signaling pathway, which plays a crucial role in bone formation. nih.govepa.gov
A high-throughput screening campaign led to the discovery of (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, also known as WAY-262611. nih.govepa.gov This compound, a derivative of the core structure, was identified as a Wnt/β-catenin agonist. Following hit-to-lead optimization to improve its activity and molecular properties, WAY-262611 was tested in an animal model. In ovariectomized rats, a model for postmenopausal osteoporosis, oral administration of the compound led to a dose-dependent increase in the rate of trabecular bone formation. nih.govepa.gov
Table 2: Investigational Drug for Bone Disorders
| Compound Name | Mechanism of Action | Investigated Application | Key Finding | Source |
|---|---|---|---|---|
| (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (WAY-262611) | Wnt/β-catenin agonist | Osteoporosis | Increased trabecular bone formation rate in rats | nih.gov, epa.gov |
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Impact of Piperidine Ring Substitution Patterns on Activity
Structure-activity relationship (SAR) studies have been crucial in optimizing the therapeutic potential of this compound analogues. Modifications to the piperidine ring itself have a profound impact on biological activity.
Substitution and Stereochemistry: In the context of anticancer agents, the nature and position of substituents on the piperidine ring are critical. A study on 2,6-disubstituted N-methylpiperidine derivatives found that compounds with bromomethyl groups were the most cytotoxic against colon cancer cell lines. nih.gov The stereochemistry (cis vs. trans) of these substituents also influences their biological profile. nih.gov Similarly, in the development of analgesics based on a piperazine structure, the stereoconfiguration was paramount; S-(+) enantiomers were potent agonists, while some R-(-) enantiomers acted as antagonists. nih.gov
Ring Unsaturation and Rigidity: The degree of saturation in the piperidine ring can dramatically alter potency. For a series of 4-Azaindole-2-piperidine compounds investigated for Chagas disease, introducing unsaturation into the piperidine ring led to a tenfold increase in potency. dndi.org This suggests that the planarity and shape of the central ring system are key determinants of activity. Conversely, making the structure too flexible or altering the ring type can be detrimental. Replacing the piperidine ring with an acyclic analogue or a morpholine (B109124) ring resulted in a loss of activity, highlighting the importance of the specific heterocyclic scaffold. dndi.org
Further emphasizing the importance of a constrained conformation, SAR studies on METTL3 inhibitors showed that rigidifying the piperidine-containing structure was a viable strategy to enhance binding energy. acs.org This was envisioned through creating a spirocycle by connecting a tertiary alcohol on the piperidine with an aniline (B41778) part of the molecule, thereby reducing entropic penalties upon binding. acs.org
Table 3: Impact of Piperidine Ring Modifications on Biological Activity
| Modification | Compound Series | Effect | Source |
|---|---|---|---|
| Introduction of unsaturation | 4-Azaindole-2-piperidine | Ten-fold increase in potency | dndi.org |
| Replacement with acyclic analogue | 4-Azaindole-2-piperidine | Loss of activity | dndi.org |
| Replacement with morpholine ring | 4-Azaindole-2-piperidine | Inactive compound | dndi.org |
| Formation of a spirocycle | METTL3 inhibitors | Proposed to enhance binding energy | acs.org |
| Substitution with bromomethyl groups at C2 and C6 | N-methylpiperidine | High cytotoxicity in cancer cells | nih.gov |
Influence of N-Methyl Group and Substituents on Biological Efficacy
The substitution pattern on the piperidine ring and its nitrogen atom, particularly the presence of an N-methyl group, plays a pivotal role in defining the biological efficacy and receptor selectivity of this compound derivatives. Research into structure-activity relationships (SAR) has demonstrated that even minor modifications can lead to significant changes in pharmacological profiles.
The N-methyl group itself is a critical determinant of activity in several classes of piperidine-based compounds. In studies of analgesics, the N-methyl group on the piperidine nucleus was found to be crucial for significant activity. journalagent.comjournalagent.com When comparing an N-methyl derivative with compounds bearing bromo and chloro groups at the para-position of a phenacyl moiety attached to the piperidine nitrogen, the methyl-substituted compound exhibited the most potent analgesic effects. journalagent.com This difference in activity is often attributed to the electronic properties of the substituents, where the electron-donating nature of the methyl group may facilitate more favorable interactions with the target receptor compared to electron-withdrawing halogens. journalagent.com
In the context of opioid receptor modulators, the N-substituent profoundly influences whether a compound acts as an agonist or an antagonist, as well as its potency. For a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the N-methyl analog was identified as a pure opioid receptor antagonist. acs.orgnih.gov Subsequent SAR studies revealed that the nature of the N-substituent primarily affects antagonist potency and receptor selectivity. acs.org For instance, replacing the N-methyl group with a larger N-phenylpropyl substituent can dramatically increase binding affinity at μ, δ, and κ opioid receptors. acs.orgnih.gov
The influence of the N-methyl group extends to other receptor systems, such as the sigma-1 (σ1) receptor. For a series of 4-(2-aminoethyl)piperidine derivatives, compounds with a methyl group on the piperidine nitrogen displayed particularly high affinity and selectivity for the σ1 receptor. nih.gov In contrast, analogs with a proton (a secondary amine), a larger ethyl group, or a bulky tosyl group at the same position showed significantly lower σ1 affinity. nih.gov This suggests that the small, lipophilic N-methyl group optimizes interactions within the σ1 receptor's binding pocket. nih.gov Similarly, N-methylation has been shown to enhance the inhibitory activity of certain compounds against enzymes like butyrylcholinesterase (BuChE), in some cases doubling the potency compared to the non-methylated parent compound. mdpi.com
Table 1: Influence of N-Substituent on Biological Activity This table is interactive. You can sort and filter the data.
| Parent Scaffold | N-Substituent | Target(s) | Observed Effect of N-Methylation | Reference |
|---|---|---|---|---|
| Phenacyl piperidinium | -CH₃ | Analgesic targets | Showed most significant analgesic activity compared to bromo and chloro substituents. | journalagent.com |
| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | -CH₃ | Opioid receptors | Acted as a pure antagonist; substituent size affects potency and selectivity. | acs.orgnih.gov |
| 4-(2-aminoethyl)piperidine | -CH₃ | σ₁ receptor | Conferred high affinity and selectivity compared to -H, -ethyl, or -tosyl groups. | nih.gov |
| Norbelladine | -CH₃ | Butyrylcholinesterase (BuChE) | Increased inhibitory potency twofold compared to the non-methylated analog. | mdpi.com |
Exploration of Linker Modifications and Heterocyclic Functionalization
The design of derivatives of this compound often involves modifying the linker that connects the core piperidine scaffold to other functional groups or pharmacophores. The length, rigidity, and chemical nature of this linker are critical variables that can be fine-tuned to optimize interactions with a biological target.
In the development of bivalent ligands, where a piperidine-containing molecule is conjugated to another pharmacologically active moiety like a peptide, the linker's role is crucial. One study involved conjugating N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives to enkephalin analogs, exploring versions with and without a simple β-alanine linker. nih.gov This approach aims to create hybrid molecules with unique pharmacological profiles by combining the properties of both parent structures. nih.gov
The strategy of linker optimization is also evident in the creation of multi-target ligands. For example, hybrid compounds combining the benzyl (B1604629) piperidine of donepezil with butylated hydroxytoluene (BHT) were designed to inhibit monoamine oxidase (MAO). nih.gov Researchers systematically varied the linker connecting these two fragments, discovering that a derivative with an alkene-bridged amide and a two-methylene unit between the BHT and piperidine moieties yielded the highest inhibitory activity. nih.gov
Furthermore, the functionalization of the piperidine ring itself or the attachment of other heterocyclic systems via a linker is a common strategy to enhance potency and selectivity. In the pursuit of dual-target ligands for the dopamine D3 and μ-opioid receptors, various heterocyclic pharmacophores have been explored. nih.gov Replacing a traditional piperazine group with a 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine moiety was shown to alter the binding profile, demonstrating how heterocyclic functionalization can modulate receptor affinity. nih.gov The linker can also be modified to include specific atoms, such as an electron-withdrawing fluorine, to alter physicochemical properties like pKa. nih.gov Studies on pyridine (B92270) derivatives have shown that the length of an alkylamino linker connecting an N-benzylpiperidine motif to the pyridine ring significantly impacts σ1 receptor affinity, with a two-carbon linker (n=2) being preferred over a three-carbon one (n=3) in the most potent compounds. csic.es
Table 2: Examples of Linker and Heterocyclic Modifications This table is interactive. You can sort and filter the data.
| Base Scaffold | Linker/Functionalization | Target Class | Key Finding | Reference |
|---|---|---|---|---|
| N-phenyl-N-(piperidin-2-ylmethyl)propionamide | Conjugated to enkephalin peptide | Opioid Receptors | Creation of bivalent ligands with balanced μ and δ receptor affinities. | nih.gov |
| Benzyl piperidine | Alkene-bridged amide linker to BHT | Monoamine Oxidase (MAO) | A two-methylene linker length was found to be optimal for inhibitory activity. | nih.gov |
| N-Benzylpiperidine | Alkylamino linker to a pyridine ring | Sigma-1 (σ₁) Receptor | Linker length of two carbons was superior to three carbons for receptor affinity. | csic.es |
| Piperidine | Attached to benzimidazol-2-one (B1210169) scaffold | NLRP3 Inflammasome | Introduction of spacers and functional groups to modulate activity. | mdpi.com |
Stereochemical Effects on Pharmacological Profile
Stereochemistry is a fundamental aspect of pharmacology, as biological macromolecules like receptors and enzymes are chiral environments. Consequently, the spatial arrangement of atoms in enantiomers or diastereomers of this compound derivatives can lead to vastly different pharmacological profiles, including binding affinity, efficacy, and selectivity.
The importance of chirality is clearly demonstrated in N-arylpiperidine-3-carboxamide derivatives investigated for antimelanoma activity. Within a series of analogs, a specific S-isomer was identified that exhibited markedly improved potency in inducing a senescence-like phenotype in melanoma cells compared to other stereoisomers. nih.gov This highlights how a precise three-dimensional structure is required for optimal interaction with the cellular machinery responsible for this effect. nih.gov
Similarly, profound stereoselectivity has been observed in piperidine-containing NMDA receptor channel blockers. In studies of 1-(1,2-diphenylethyl)piperidine enantiomers, the (S)-enantiomer was found to be significantly more potent than the (R)-enantiomer as an inhibitor of [3H]MK-801 binding. researchgate.net This high degree of stereospecificity indicates a well-defined binding orientation within the NMDA receptor channel, where one enantiomer fits much more effectively than the other. researchgate.net
The pharmacological activity of lobeline, a natural product containing a substituted piperidine ring, is also dependent on its isomeric form. A comparative study of cis- and trans-lobeline revealed significant differences in their respiratory excitatory effects, with the trans-isomer showing substantially reduced activity. mdpi.com This difference underscores how the relative orientation of substituents on the piperidine ring dictates the compound's biological function.
Even in widely used drugs, stereochemistry is key. The non-steroidal anti-inflammatory drug ibuprofen (B1674241) is a classic example, where only the S(+)-enantiomer is responsible for the in vitro inhibition of prostaglandin (B15479496) synthetase, the enzyme that mediates its therapeutic effect. nih.gov This principle of stereoselective activity is broadly applicable to the development of chiral piperidine-based therapeutic agents.
Table 3: Stereochemical Influence on Pharmacological Activity This table is interactive. You can sort and filter the data.
| Compound Class | Isomers Studied | Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| N-arylpiperidine-3-carboxamide | (S)- vs (R)-isomers | Antimelanoma (Senescence) | The S-isomer showed markedly improved activity. | nih.gov |
| 1-(1,2-diphenylethyl)piperidine | (S)- vs (R)-enantiomers | NMDA Receptor | The (S)-enantiomer was significantly more potent. | researchgate.net |
| Lobeline | cis- vs trans-isomers | Respiratory Excitation | The trans-isomer had significantly reduced pharmacological effect. | mdpi.com |
| Ibuprofen | (S)- vs (R)-enantiomers | Prostaglandin Synthetase | Only the S(+)-enantiomer is active as an inhibitor in vitro. | nih.gov |
In Vitro and In Vivo Biological Evaluation Methodologies
The pharmacological investigation of this compound and its derivatives relies on a suite of specialized in vitro and in vivo methodologies to characterize their biological activities, determine their mechanisms of action, and assess their therapeutic potential.
Cell-Based Assays and Cellular Models
Cell-based assays are indispensable for evaluating the effects of compounds in a biologically relevant environment. High-content screening (HCS) and high-throughput screening (HTS) are powerful image-based technologies used to assess phenotypic changes in cells. For instance, these methods have been employed to screen chemical libraries to identify piperidine derivatives that induce a senescence-like phenotype in human melanoma A375 cells, allowing for the quantification of both anti-proliferative (IC₅₀) and senescence-inducing (EC₅₀) activities. nih.gov
Specific cell lines are chosen based on the biological question. Human Embryonic Kidney 293 (HEK293) cells are commonly used to study the engagement of specific cellular targets, such as the enzyme UCHL1. researchgate.net In such assays, cells are incubated with the test compounds, and the cell lysates are subsequently analyzed by western blot using specific probes to confirm target engagement. researchgate.net Competition assays and gel-based pull-down experiments using proteomes from these cells can further validate target interaction and specificity. researchgate.net To assess neuroprotective properties, mouse primary neuronal assays or neuron-like cell lines such as SH-SY5Y are utilized to measure the reduction of reactive oxygen species (ROS) and caspase levels, which are markers for oxidative stress and apoptosis, respectively. acs.org For infectious disease applications, such as HIV, primary CD4+ T cells infected with viral strains are used to test the ability of piperidine analogs to modulate viral entry mechanisms, with effects often measured by flow cytometry. nih.gov
Enzyme Activity Assays
To determine if a compound acts as an inhibitor or activator of a specific enzyme, purified enzyme activity assays are essential. A widely used technique for assessing inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease, is the spectrophotometric method developed by Ellman. researchgate.net This assay measures the activity of the enzyme by detecting the product of substrate hydrolysis, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀) for each compound. mdpi.comresearchgate.net
For other enzyme targets, specialized assays are developed. For example, the inhibition of Mycobacterium tuberculosis MenA, a prenyltransferase, can be measured in a cell-free assay that monitors the formation of a radiolabeled product ([³H]demethylmenaquinone) using thin-layer chromatography (TLC) and autoradiography. nih.gov Fluorescence-based methods are also common, such as using the substrate kynuramine (B1673886) to measure the inhibitory activity of compounds against monoamine oxidases (MAOs). nih.gov Furthermore, activity-based protein profiling (ABPP) is a sophisticated chemoproteomic technique used to assess the selectivity of enzyme inhibitors, such as those targeting monoacylglycerol lipase (B570770) (MAGL), against a broad range of other enzymes within a complex biological sample like mouse brain membranes. unisi.it
Receptor Binding Studies
Receptor binding assays are fundamental for quantifying the affinity of a ligand for its receptor. These are typically competitive binding experiments where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. The results are used to determine key parameters like the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC₅₀), which reflect the ligand's binding affinity.
These studies are performed using membrane preparations from tissues rich in the target receptor (e.g., guinea pig brain or rat liver) or from cells heterologously expressing the receptor of interest. nih.govresearchgate.net For example, the affinity of piperidine derivatives for opioid receptors (μ, δ, κ) is determined by their ability to displace specific radioligands. acs.orgnih.gov Similarly, affinity for sigma receptors (σ₁ and σ₂) is measured using radioligands like ³H-pentazocine and [³H]ditolylguanidine, respectively. nih.govresearchgate.net To assess a compound's functional activity as an agonist, antagonist, or inverse agonist, functional assays are coupled with binding studies. The [³⁵S]GTPγS binding assay, for instance, measures G-protein activation following receptor stimulation and is a common method to determine agonist efficacy at GPCRs like the opioid receptors. acs.orgnih.gov Another example is the Receptor Selection and Amplification Technology (R-SAT) assay, a cell-based functional test used to characterize compounds as inverse agonists at targets like the 5-HT₂A receptor. nih.gov
Computational Chemistry and Molecular Modeling in N Methyl 1 Piperidin 2 Yl Methanamine Research
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein target.
In a notable study, a derivative of N-Methyl-1-(piperidin-2-yl)methanamine, specifically 1-{[(1-Methyl-piperidin-2-ylmethyl)-carbamoyl]-methyl}-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (4-fluoro-phenyl)-amide, was identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro) through docking simulations. The docking pose revealed several key hydrogen bond interactions within the binding pocket of the enzyme. These interactions are crucial for the stability of the ligand-protein complex. The docking results indicated a strong binding affinity, with a Glide score of -7.89 kcal/mol and a Glide energy of -68.94 kcal/mol.
The specific interactions observed for this derivative are detailed in the table below:
Table 1: Molecular Docking Interaction Data| Interacting Residue | Atom on Ligand | Bond Length (Å) |
|---|---|---|
| GLN 189 | Oxygen | 2.16 |
| PHE 140 | Hydrogen | 2.10 |
| GLU 166 | Oxygen | 2.11 |
| HIS 164 | - | 2.26 |
This detailed analysis of binding interactions is fundamental for understanding the mechanism of action and for the rational design of more potent inhibitors based on the this compound scaffold. alliedacademies.org Similarly, docking studies on other piperidine (B6355638) derivatives have been crucial in identifying inhibitors for targets like HIV-1 protease and DNA gyrase B. plos.orgacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
While a specific QSAR model for this compound was not found, the methodology is widely applied to related heterocyclic structures like piperidine and piperazine (B1678402) derivatives. nih.govacs.org A typical QSAR study involves calculating a wide range of molecular descriptors (e.g., physicochemical, topological, and geometrical properties). nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms, are then used to build an equation that correlates these descriptors with observed biological activity (like IC50 values). nih.gov
For instance, in a QSAR study on aryl alkanol piperazine derivatives with antidepressant activities, descriptors such as the highest occupied molecular orbital (HOMO) energy, dipole moment, and various shape indices were found to be critical in determining their activity. nih.gov Such models are validated rigorously using techniques like cross-validation and external validation to ensure their predictive power. acs.org Applying this methodology to a library of this compound analogs could accelerate the discovery of compounds with desired activities.
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide insights into the conformational flexibility of both the ligand and its target protein, as well as the stability of their complex.
Following the molecular docking of the this compound derivative with SARS-CoV-2 Mpro, a 100-nanosecond MD simulation was performed to assess the stability of the predicted binding pose. The root-mean-square deviation (RMSD) of the ligand and the protein backbone were monitored throughout the simulation. A stable RMSD value over time suggests that the complex is in a stable conformation.
The simulation showed that the ligand's RMSD initially reached a peak but then settled into a stable interaction for the remainder of the simulation, indicating a stable binding. alliedacademies.org Enhanced sampling methods can also be employed during MD simulations to more efficiently explore the conformational space of a protein, which is crucial for understanding its function and interaction with ligands. mdpi.com These simulations are vital for confirming that the static picture provided by molecular docking is maintained in a dynamic, more physiologically relevant environment. researchgate.net
Table 2: Molecular Dynamics Fluctuation Data
| Molecule | Time Period | RMSD Fluctuation Range (Å) | Stability |
|---|---|---|---|
| Ligand | 0-80 ns | Reached a maximum of 6.3 Å | Fluctuating |
| Ligand | 80-100 ns | Steady at 5.6 Å | Stable |
| Protein Backbone | 0-5 ns | 6.6 Å to 7 Å | Initial Fluctuation |
| Protein Backbone | 5-100 ns | Stable fluctuations up to 7.3 Å | Stable |
Virtual Screening and Ligand-Based Drug Design Approaches
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach can be either structure-based or ligand-based.
Structure-based virtual screening relies on docking large compound libraries into the three-dimensional structure of a biological target. rsc.org For scaffolds like piperidine, this has been successfully used to identify novel inhibitors for various targets. For example, a virtual screen of 50,000 small molecules led to the discovery of a piperidine-containing inhibitor of the NEDD8 Activating Enzyme (NAE). rsc.org The process often involves hierarchical steps, starting with high-throughput virtual screening and progressing to more precise docking modes for the top-scoring hits. alliedacademies.org
Ligand-based drug design is used when the 3D structure of the target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Methods include pharmacophore modeling, which identifies the essential 3D arrangement of chemical features necessary for biological activity. acs.org A pharmacophore model can be built from a set of known active ligands and then used to screen libraries for new compounds that match the model. This strategy is highly relevant for exploring the chemical space around the this compound scaffold to find novel bioactive molecules.
In Silico Target-Fishing Methodologies
In silico target-fishing, also known as reverse screening, is an emerging computational approach that aims to identify the potential protein targets of a small molecule. nih.gov This is particularly useful for compounds with an unknown mechanism of action or for identifying potential off-target effects that could lead to adverse reactions. nih.gov
There are two primary strategies for target-fishing:
Ligand-Based Target-Fishing : This method is based on the chemical similarity principle. The structure of the query molecule, such as this compound, is compared against a database of known bioactive ligands. If the query molecule is highly similar to ligands known to bind a particular target, that target is predicted as a potential hit. nih.gov
Structure-Based Target-Fishing (Reverse Docking) : This approach involves docking the query molecule against a large collection of 3D protein structures. The proteins to which the molecule docks with the best scores are considered potential targets. mdpi.com
For a compound like this compound, target-fishing could provide valuable hypotheses about its biological function, guiding future experimental validation and potentially repurposing the compound for new therapeutic applications. nih.gov
Role in Drug Discovery and Chemical Synthesis Pipeline
N-Methyl-1-(piperidin-2-yl)methanamine as a Key Building Block in Complex Molecule Synthesis
This compound and its derivatives are recognized as important building blocks in the synthesis of more complex molecules. sigmaaldrich.com The inherent chirality and bifunctionality of this compound, possessing both a secondary cyclic amine and a primary N-methylamino group, provide synthetic chemists with a versatile scaffold. This allows for the introduction of diverse substituents and the construction of intricate molecular architectures.
The synthesis of complex piperidine-containing molecules is a significant area of research, with numerous strategies developed to create substituted piperidines with specific stereochemistry. mdpi.comnih.gov Methodologies such as the hydrogenation of substituted pyridines and diastereoselective lithiation are employed to access specific isomers of piperidine (B6355638) derivatives. nih.gov The N-methyl group and the secondary amine of this compound can be readily functionalized through common reactions like amide and sulfonamide formation, allowing for the generation of large libraries of compounds for screening. nih.gov The piperidine ring itself can be incorporated into larger polycyclic systems, further expanding the molecular diversity achievable from this fundamental building block. The commercial availability of this compound facilitates its use in both academic and industrial research settings, streamlining the early stages of synthetic campaigns aimed at discovering new bioactive molecules. sigmaaldrich.com
Table 1: Key Reactions for Modifying the this compound Scaffold
| Reaction Type | Functional Group Targeted | Potential Outcome | Reference |
| Reductive Amination | Piperidine Nitrogen | Introduction of diverse alkyl groups | nih.gov |
| Amide Formation | Piperidine Nitrogen or N-methylamino group | Creation of amide libraries for SAR studies | nih.gov |
| Sulfonamide Formation | Piperidine Nitrogen or N-methylamino group | Generation of sulfonamide derivatives | nih.gov |
| N-Alkylation | Piperidine Nitrogen | Modification of steric and electronic properties | nih.gov |
Lead Compound Identification and Optimization in Pharmaceutical Research
In the lengthy and intricate process of drug discovery, the identification and subsequent optimization of a "lead compound" is a critical phase. A lead compound is a chemical entity that has shown promising biological activity and serves as the starting point for the development of a drug candidate. The this compound scaffold is a valuable component in this process.
Once a hit compound containing the piperidine moiety is identified through high-throughput screening, medicinal chemists embark on a lead optimization campaign. This involves the systematic modification of the lead structure to improve its potency, selectivity, and pharmacokinetic properties. The this compound structure offers several handles for such modifications. For instance, in the development of melanin-concentrating hormone receptor 1 (MCH-R1) antagonists for the treatment of obesity, researchers optimized 2-piperidin-4-yl-acetamide derivatives. This process involved a detailed investigation of the structure-activity relationship (SAR) to enhance potency while minimizing off-target effects, such as inhibition of the hERG potassium channel.
The N-methyl group can also play a crucial role in modulating a compound's properties. For example, N-methylation can sometimes protect an amine group from metabolic degradation, potentially improving the compound's pharmacokinetic profile. nih.gov The conformational flexibility of the piperidine ring allows for the fine-tuning of the spatial arrangement of substituents, which is critical for optimal interaction with the biological target. journalagent.com
Development of Novel Therapeutic Agents
The piperidine scaffold, and by extension derivatives of this compound, is a key feature in a wide range of therapeutic agents targeting various diseases. mdpi.comijnrd.org The versatility of this chemical framework allows for its incorporation into molecules with diverse pharmacological activities.
One area where piperidine derivatives have shown significant promise is in the development of treatments for neurodegenerative disorders like Alzheimer's disease. For instance, derivatives of piperidine have been investigated as potent inhibitors of cholinesterases, enzymes that play a key role in the progression of Alzheimer's. mdpi.com In one study, quinoline (B57606) thiosemicarbazones featuring a piperidine moiety were synthesized and found to be potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com
Furthermore, the piperidine scaffold has been integral to the design of novel anticancer agents. mdpi.com Researchers have synthesized piperidin-4-one imine derivatives that have demonstrated potential as antioxidant and anti-inflammatory agents, properties that are often relevant in cancer therapy. In the realm of inflammatory diseases, derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one have been developed as inhibitors of the NLRP3 inflammasome, a key mediator of inflammation. mdpi.com
Table 2: Examples of Therapeutic Areas for Piperidine-Based Compounds
| Therapeutic Area | Target | Example Compound Class | Reference |
| Alzheimer's Disease | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Quinoline thiosemicarbazones with a piperidine moiety | mdpi.com |
| Cancer | Various (e.g., related to oxidative stress) | Piperidin-4-one imine derivatives | |
| Inflammatory Diseases | NLRP3 Inflammasome | 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one derivatives | mdpi.com |
| Obesity | Melanin-concentrating hormone receptor 1 (MCH-R1) | 2-piperidin-4-yl-acetamide derivatives | |
| Analgesia | Opioid Receptors | Quaternary derivatives of N-methyl piperidine | journalagent.com |
Patent Landscape and Intellectual Property in this compound Chemistry
The patent landscape surrounding this compound and its derivatives underscores the commercial and therapeutic importance of this chemical scaffold. nih.gov In the pharmaceutical industry, securing intellectual property rights through patents is essential to protect the significant investment required for drug discovery and development.
Patents related to this compound and its analogs often claim novel chemical entities, synthetic methods, and their use in treating specific diseases. For example, a search of patent databases reveals numerous patents covering piperidine derivatives for a wide range of applications. A general search on PubChem for patents associated with the chemical structure of this compound provides links to a number of patents, highlighting its relevance in proprietary research. nih.gov
A notable example of a therapeutic area where piperidine-containing compounds are heavily patented is in the field of metabolic diseases. For instance, patents for GLP-1 receptor agonists, a class of drugs used to treat type 2 diabetes and obesity, often feature complex heterocyclic structures where a piperidine moiety could be a key component. The claims in these patents typically cover a broad genus of compounds, encompassing numerous potential substitutions on the piperidine ring to ensure comprehensive protection.
The process of patenting in medicinal chemistry involves not only the final drug candidate but also key intermediates and the synthetic routes used to produce them. Therefore, even as a building block, derivatives of this compound may be cited in patents as starting materials for the synthesis of proprietary active pharmaceutical ingredients. This highlights the compound's integral role in the innovation pipeline of the pharmaceutical industry.
Future Directions and Emerging Research Avenues for N Methyl 1 Piperidin 2 Yl Methanamine
Advancements in Asymmetric Synthesis of Chiral N-Methyl-1-(piperidin-2-yl)methanamine Isomers
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of enantioselective synthetic routes to produce specific isomers of this compound is a significant area of future research. The synthesis of enantiomerically pure piperidine (B6355638) derivatives is a key challenge in organic chemistry. ru.nl
Recent advancements in the asymmetric synthesis of piperidine derivatives offer a roadmap for the chiral synthesis of this compound. For instance, organocatalytic enantioselective intramolecular aza-Michael reactions have been successfully employed to create enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org This methodology could potentially be adapted for the asymmetric synthesis of the target compound. Another promising approach involves the use of chiral catalysts, such as those derived from cinchonine, in desymmetrization reactions. rsc.org
Furthermore, chemo-enzymatic methods are emerging as powerful tools for the synthesis of chiral piperidines. ru.nl The use of enzymes, such as lipases, for the resolution of racemic intermediates can provide access to enantiomerically pure building blocks. For example, Candida antarctica lipase (B570770) has been used to separate racemic alcohols in the stereoselective synthesis of the alkaloid Coniine, which features a piperidine ring. wikipedia.org
Future research will likely focus on the development of novel catalytic systems that can achieve high yields and enantioselectivities in the synthesis of this compound isomers. The exploration of one-pot reactions and flow chemistry approaches could also lead to more efficient and scalable synthetic processes. rsc.org
Exploration of Novel Biological Targets and Polypharmacology
While the primary biological targets of this compound may be known, a deeper exploration of its interactions with other biological molecules could reveal novel therapeutic applications. The concept of polypharmacology, where a single compound interacts with multiple targets, is gaining traction in drug discovery. nih.gov Piperidine derivatives are known to exhibit a wide range of pharmacological activities, suggesting that this compound may also possess a diverse biological profile. ijnrd.org
Future research in this area will likely involve high-throughput screening of this compound against a broad panel of biological targets, including receptors, enzymes, and ion channels. The piperidine scaffold is present in drugs targeting various conditions, including cancer, Alzheimer's disease, and infectious diseases. encyclopedia.pub For example, some piperidine derivatives have shown affinity for sigma receptors, which are implicated in a variety of neurological disorders. nih.gov
The investigation into the polypharmacology of this compound could lead to the repositioning of this compound for new therapeutic indications. Understanding its off-target effects is also crucial for a comprehensive safety assessment.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental approaches is revolutionizing drug discovery and chemical research. For this compound, the integration of these methodologies will be pivotal in accelerating research and development.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies are instrumental in predicting the biological activity of compounds based on their chemical structure. nih.gov For piperidine derivatives, QSAR models have been developed to predict their toxicity against Aedes aegypti, the mosquito vector for several diseases. nih.govtandfonline.com These models utilize topological descriptors to correlate the molecular structure with biological activity. nih.gov Future QSAR studies on this compound and its analogs could help in designing new derivatives with enhanced potency and selectivity.
Molecular Docking: Molecular docking simulations are used to predict the binding orientation of a ligand to its target protein. tandfonline.comnanobioletters.com This technique can provide valuable insights into the mechanism of action of this compound at the molecular level. For instance, docking studies have been used to understand the binding of piperidine derivatives to the dopamine (B1211576) D2 receptor. tandfonline.com Such studies can guide the design of new compounds with improved binding affinity and pharmacological profiles.
The integration of these computational methods with experimental validation, such as in vitro and in vivo assays, will create a powerful feedback loop for the optimization of this compound's properties. This integrated approach can reduce the time and cost associated with drug discovery and development.
Potential for Agrochemical and Specialty Chemical Applications
Beyond its pharmaceutical potential, this compound and its derivatives may find applications in the agrochemical and specialty chemical industries. The piperidine ring is a common structural motif in various agrochemicals, including pesticides, herbicides, and fungicides. ijnrd.orghashnode.dev
The biological activity of piperidine derivatives against pests suggests that this compound could be explored as a lead compound for the development of new crop protection agents. hashnode.dev Its mechanism of action in insects and other pests would be a key area of investigation.
In the realm of specialty chemicals, piperidine and its derivatives are used as catalysts, solvents, and building blocks in organic synthesis. wikipedia.org For example, piperidine is used in the production of rubber vulcanization accelerators. wikipedia.org The specific properties of this compound, such as its basicity and nucleophilicity, could make it a useful catalyst or intermediate in various chemical processes.
Future research in this area should focus on evaluating the efficacy of this compound in agrochemical screening programs and exploring its potential as a specialty chemical in various industrial applications.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N-Methyl-1-(piperidin-2-yl)methanamine, and how do they influence experimental design?
- Answer : The compound's LogP (2.59) and polar surface area (PSA: 27.8 Ų) indicate moderate lipophilicity and permeability, critical for solubility studies and membrane transport experiments. Its boiling point (324.8°C) and density (1.1 g/cm³) guide solvent selection and reaction conditions. For precise characterization, use high-resolution mass spectrometry (HRMS) with an exact mass of 174.11600 . Nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR at 400 MHz) is essential for structural validation, as demonstrated in synthesis protocols .
Q. How can researchers optimize the synthesis of this compound to improve yield?
- Answer : Key parameters include:
- Temperature control : Reactions at 0–55°C with gradual warming minimize side products .
- Catalyst use : Sodium borohydride (NaBH₄) in methanol achieves >65% reduction efficiency in analogous amine syntheses .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) enhances purity. Yield discrepancies in literature (e.g., 70–91.6% ) may arise from stoichiometric ratios or intermediate stability.
Advanced Research Questions
Q. What strategies are effective for functionalizing this compound to target biological receptors?
- Answer :
- Boronic acid derivatives : Introduce pyrene-boronic acid groups via Suzuki coupling for sensor applications, as shown in the synthesis of C₃₁H₃₂BNO₂ derivatives .
- Heterocyclic modifications : Attach pyridinyl or imidazolyl moieties to enhance binding to CYP enzymes (e.g., CYP51 inhibitors in antiparasitic research) .
- Propargylation : Use propargyl bromide to install alkynyl handles for click chemistry, enabling bioconjugation .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Answer :
- Assay validation : Compare inhibition assays (e.g., Leishmania CYP5122A1 vs. riboswitch targeting ) under standardized conditions (pH, temperature).
- Structural analogs : Evaluate SAR using derivatives like N-methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine (KD = 0.5–5 μM ) to identify critical substituents.
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and reconcile divergent experimental results .
Q. What advanced analytical methods are recommended for detecting trace impurities in synthesized batches?
- Answer :
- LC-MS/MS : Quantify impurities <0.1% using electrospray ionization (ESI) and multiple reaction monitoring (MRM), as validated for related amines .
- HPLC-DAD : Pair with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to separate isomers (e.g., 3-methylindole derivatives ).
- NMR hyphenation : Combine C NMR with HSQC to assign stereochemistry and detect chiral byproducts .
Methodological Resources
- Synthetic Protocols : Refer to NaBH₄-mediated reductive amination or microwave-assisted coupling (Biotage® Initiator+) for time-sensitive reactions .
- Databases : Use CAS Registry (e.g., 894852-67-6 ) and ChEMBL for bioactivity data, excluding non-academic sources (e.g., BenchChem).
- Safety : Handle hydrochloride salts (e.g., C₆H₁₆Cl₂N₂ ) in fume hoods due to hygroscopicity and irritant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
